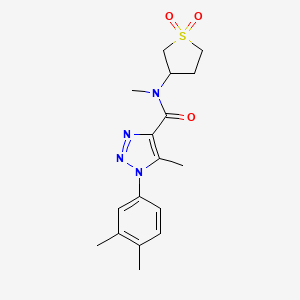
1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that belongs to the class of 1,2,3-triazoles , which are known for their diverse biological activities. This compound features a unique structural framework that includes a triazole ring, a carboxamide group, and a tetrahydrothiophene moiety. These functional groups suggest potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Click Chemistry : Utilizing copper(I) catalysts to facilitate the formation of triazoles from azides and alkynes.
- Functional Group Transformations : Employing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- A study reported that triazole derivatives demonstrated IC50 values against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines ranging from 1.1 µM to 2.6 µM .
- The mechanism of action is believed to involve the inhibition of thymidylate synthase , an enzyme critical for DNA synthesis. Compounds exhibiting this activity have been shown to induce apoptosis and cell cycle arrest by halting the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Some derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 µM | Thymidylate synthase inhibition |
| HCT-116 | 2.6 µM | Induces apoptosis | |
| HepG2 | 1.4 µM | Cell cycle arrest | |
| Antimicrobial | E. coli | Not specified | Bacterial growth inhibition |
| S. aureus | Not specified | Bacterial growth inhibition |
Case Study 1: Anticancer Efficacy
In one study, a series of triazole derivatives were synthesized and tested against several cancer cell lines. The best-performing compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil . This highlights the potential of triazole-based compounds in developing new anticancer therapies.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of triazole derivatives against clinical isolates of bacteria. The results showed promising activity with several compounds effectively inhibiting bacterial growth at low concentrations . This suggests that these compounds could be developed further for therapeutic use in treating bacterial infections.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-5-6-14(9-12(11)2)21-13(3)16(18-19-21)17(22)20(4)15-7-8-25(23,24)10-15/h5-6,9,15H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAZMPTDFJWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














